1-Trifluoromethanesulfonylpiperidin-4-ol: A Technical Guide to Structure, Properties, and Applications in Medicinal Chemistry
1-Trifluoromethanesulfonylpiperidin-4-ol: A Technical Guide to Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary & Strategic Rationale
As a Senior Application Scientist in drug discovery, I frequently encounter structural scaffolds where the intrinsic basicity of a piperidine ring introduces off-target liabilities, such as hERG channel blockade, or poor pharmacokinetic (PK) profiles due to rapid oxidative metabolism. 1-Trifluoromethanesulfonylpiperidin-4-ol (CAS 1156133-41-3) is a highly specialized, fluorinated building block designed to solve these exact challenges[1].
By masking the basic piperidine nitrogen with a strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group, medicinal chemists can profoundly modulate the physicochemical properties of the molecule while retaining the favorable 3D spatial geometry of the piperidine ring. The presence of the C4-hydroxyl group provides a versatile synthetic handle for downstream functionalization, making this compound an indispensable intermediate for developing advanced therapeutics, including PROTAC linkers and bioisosteric sulfonamides.
Chemical Identity and Physicochemical Profiling
Understanding the baseline metrics of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The triflyl group fundamentally alters the electronic distribution of the parent piperidine.
Table 1: Core Chemical Identity [1]
| Parameter | Value |
| Chemical Name | 1-((Trifluoromethyl)sulfonyl)piperidin-4-ol |
| CAS Number | 1156133-41-3 |
| Molecular Formula | C₆H₁₀F₃NO₃S |
| Molecular Weight | 233.21 g/mol |
| SMILES | O=S(=O)(N1CCC(O)CC1)C(F)(F)F |
| Physical State | Powder / Solid |
Table 2: Comparative Physicochemical Shift [2][3]
| Property | Piperidin-4-ol (Precursor) | 1-Trifluoromethanesulfonylpiperidin-4-ol |
| Nitrogen pKa | ~ 10.4 (Highly Basic) | < 0 (Non-Basic, estimated ~ -7.8) |
| LogP (Calculated) | -0.3 (Hydrophilic) | > 1.5 (Lipophilic) |
| Amine Nucleophilicity | High (Secondary Amine) | Negligible (Sulfonamide) |
| hERG Liability | High Risk | Low Risk |
Mechanistic Impact of N-Triflylation
The strategic addition of the triflyl group is not merely a protecting strategy; it is a profound physicochemical modulator.
-
Abolishment of Basicity: The strong electron-withdrawing nature of the
group pulls electron density away from the nitrogen lone pair through strong inductive and resonance effects. Literature on related N-triflylpiperidines demonstrates a dramatic pKa drop to approximately -7.8[3]. This neutralizes the amine, directly mitigating phospholipidosis and hERG toxicity, which typically require a protonated basic center to bind to the potassium channel's inner cavity. -
Lipophilicity and Permeability: The incorporation of the
moiety increases the topological polar surface area (TPSA) slightly due to the oxygens, but overwhelmingly increases the overall lipophilicity (LogP). This enhances passive membrane permeability. -
Metabolic Stability: The bulky, electron-deficient triflyl group sterically and electronically shields the adjacent alpha-carbons from cytochrome P450-mediated N-dealkylation and oxidation.
Figure 1: Pharmacological and physicochemical impact of N-triflylation on the piperidine scaffold.
Synthetic Methodologies & Downstream Functionalization
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every reagent choice is grounded in chemical causality to prevent side reactions such as O-sulfonylation or elimination.
Synthesis of 1-Trifluoromethanesulfonylpiperidin-4-ol
This protocol details the selective N-triflylation of piperidin-4-ol.
-
Reagents: Piperidin-4-ol (1.0 eq), Trifluoromethanesulfonic anhydride (
, 1.05 eq), Triethylamine ( , 2.0 eq), Anhydrous Dichloromethane (DCM). -
Step-by-Step Workflow:
-
Preparation: Dissolve piperidin-4-ol in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of highly moisture-sensitive
into trifluoromethanesulfonic acid (TfOH), which would protonate the starting amine and halt the reaction. -
Cooling: Add
and cool the reaction flask to -78 °C using a dry ice/acetone bath. -
Electrophile Addition: Add
dropwise over 30 minutes. Causality: The secondary amine is significantly more nucleophilic than the secondary alcohol. However, at room temperature, the extreme reactivity of can lead to competitive O-triflylation. Maintaining -78 °C kinetically traps the reaction exclusively at the N-triflylation pathway. -
Maturation: Allow the reaction to slowly warm to 0 °C over 2 hours to ensure complete conversion.
-
Workup: Quench with saturated aqueous
. Extract with DCM, wash with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure sulfonamide.
-
Downstream Functionalization Strategies
The C4-hydroxyl group is a versatile anchor for further elaboration:
-
Oxidation to Ketone: Treatment with Dess-Martin Periodinane (DMP) or Swern conditions yields 1-(trifluoromethylsulfonyl)piperidin-4-one. Causality: Mild oxidants are chosen to prevent any potential cleavage of the sulfonamide bond. This ketone is a prime substrate for reductive amination.
-
Mitsunobu Inversion/Etherification: Reacting the alcohol with a phenol, triphenylphosphine (
), and DIAD allows for the stereospecific synthesis of aryl ethers.
Figure 2: Synthesis and functionalization workflow of N-triflyl piperidin-4-ol.
Applications in Advanced Drug Design
In modern medicinal chemistry, 1-Trifluoromethanesulfonylpiperidin-4-ol serves several advanced functions:
-
Bioisosteric Replacements: When optimizing a hit compound, replacing a basic piperidine or piperazine with an N-triflyl piperidine can rapidly determine if the basic nitrogen is acting as a critical hydrogen-bond donor/acceptor for target engagement, or if it is merely a structural spacer[3].
-
Rigidified Linkers in Chimeras (PROTACs): In targeted protein degradation, linker basicity can lead to poor cell penetrance or lysosomal trapping. The N-triflyl piperidine provides a rigid, non-basic, metabolically inert linker segment that improves the overall PK profile of the degrader.
Safety, Handling, and Storage Protocols
While the final product 1-Trifluoromethanesulfonylpiperidin-4-ol is generally stable, its synthesis and handling require strict adherence to safety protocols:
-
Storage: The compound should be stored sealed in a dry environment at 2-8 °C to ensure long-term stability and prevent degradation[1].
-
Handling of Precursors: Trifluoromethanesulfonic anhydride (
) is highly corrosive, reacts violently with water, and causes severe skin burns. All synthetic steps involving must be conducted in a well-ventilated fume hood using proper PPE (heavy-duty nitrile gloves, face shield).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79341, Piperidin-4-ol." PubChem, 2026. URL:[Link]
-
Iwamatsu, C., et al. "Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives." Molecules 25, no. 17 (2020): 3792. URL:[Link]
